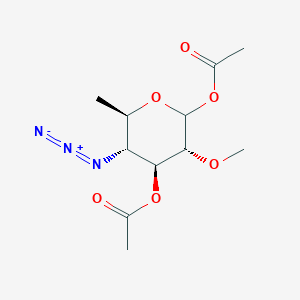
4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose is a synthetic carbohydrate derivative with the molecular formula C11H17N3O6 and a molecular weight of 287.27 g/mol . This compound is primarily used in proteomics research and the development of nucleoside analogs for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose typically involves the following steps:
Starting Material: The synthesis begins with a suitable glucopyranose derivative.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Methylation: The methylation of the hydroxyl group is carried out using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose undergoes several types of chemical reactions:
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Various nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Amine Derivatives: Formed by reduction of the azido group.
Hydroxyl Derivatives: Formed by hydrolysis of the acetyl groups.
Scientific Research Applications
4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose involves its role as a precursor in the synthesis of nucleoside analogs. These analogs interfere with viral replication by incorporating into viral DNA or RNA, leading to chain termination or faulty replication. The azido group can be reduced to an amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside: Similar structure but with a benzyl group instead of acetyl groups.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-D-glucopyranose: Similar compound with tetra-acetyl groups.
Methyl 4-azido-4,6-dideoxy-alpha-D-mannopyranoside: Derived from D-mannose and used in similar applications.
Uniqueness
Properties
Molecular Formula |
C11H17N3O6 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-2-acetyloxy-5-azido-3-methoxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C11H17N3O6/c1-5-8(13-14-12)9(19-6(2)15)10(17-4)11(18-5)20-7(3)16/h5,8-11H,1-4H3/t5-,8-,9+,10-,11?/m1/s1 |
InChI Key |
ODLASXVOYXIJIR-SWSJCFRNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC)OC(=O)C)N=[N+]=[N-] |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


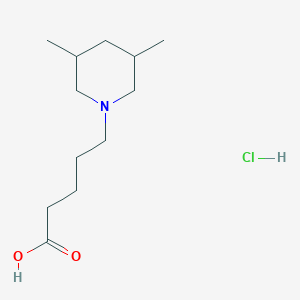
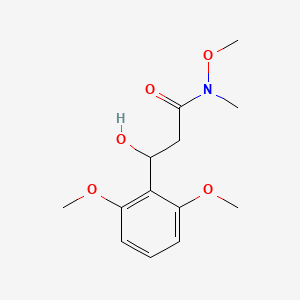
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)



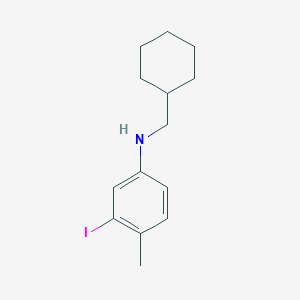
![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)

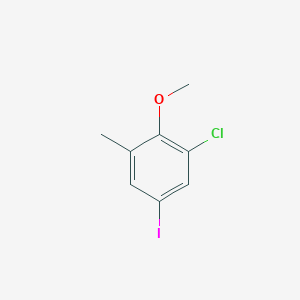
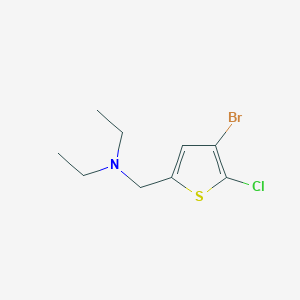
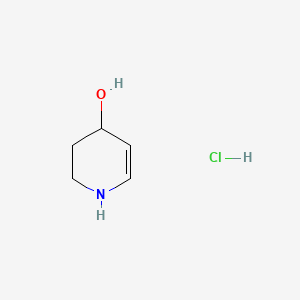
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
